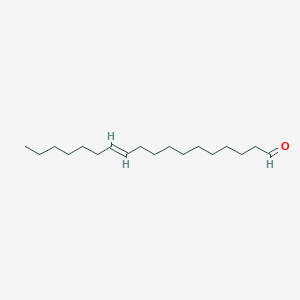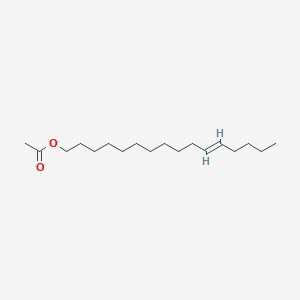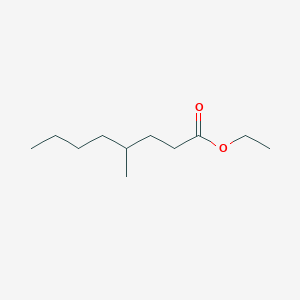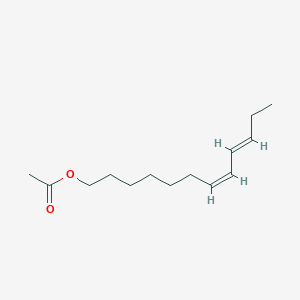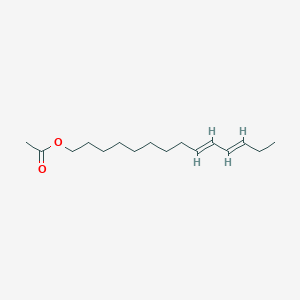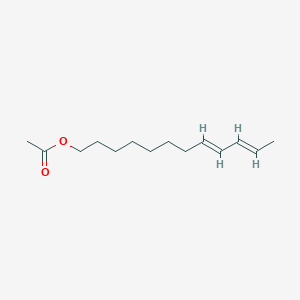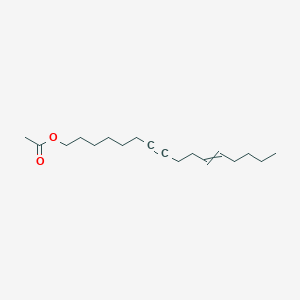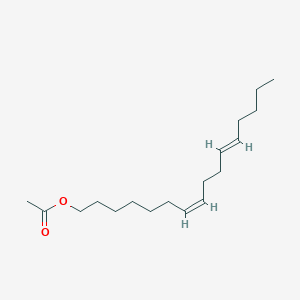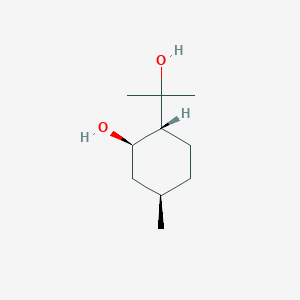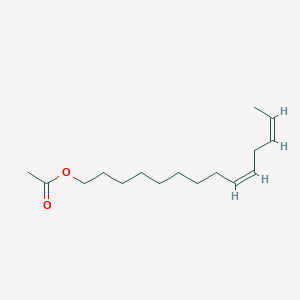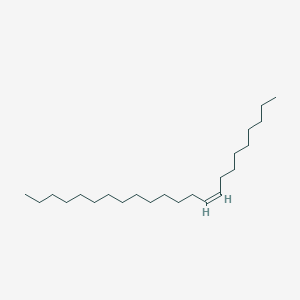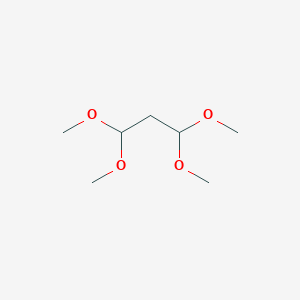
1,1,3,3-四甲氧基丙烷
描述
美洛昔康钠是一种非甾体抗炎药 (NSAID),用于治疗骨关节炎和类风湿性关节炎等疾病的疼痛和炎症。它是一种美洛昔康的衍生物,属于氧掺杂类 NSAID。 美洛昔康钠以其对环氧合酶-2 (COX-2) 的优先抑制而闻名,胜过环氧合酶-1 (COX-1),这有助于减少与 NSAID 相关的常见胃肠道副作用 .
科学研究应用
美洛昔康钠具有广泛的科学研究应用:
化学: 它用于研究 NSAID 合成和开发新的抗炎药。
生物学: 研究其对细胞途径的影响以及其在炎症和疼痛管理中的作用。
医学: 研究其在治疗各种炎症疾病中的有效性和安全性。
工业: 用于配制用于缓解疼痛和炎症的药物产品.
作用机制
美洛昔康钠通过抑制环氧合酶 (COX) 酶,特别是 COX-2 来发挥作用。这种抑制导致前列腺素合成减少,前列腺素是炎症和疼痛的介质。 通过选择性抑制 COX-2,美洛昔康钠可以减少炎症和疼痛,与非选择性 NSAID 相比,其胃肠道副作用更少 .
类似化合物:
吡罗昔康: 另一种氧掺杂类 NSAID,具有类似的抗炎特性,但对 COX-2 的选择性较低。
萘普生: 一种非选择性 NSAID,胃肠道副作用风险较高。
比较: 美洛昔康钠以其对 COX-2 的优先抑制而独树一帜,这提供了有效的疼痛和炎症缓解,而胃肠道副作用风险较低。 这使其成为长期管理慢性炎症疾病的首选 .
生化分析
Biochemical Properties
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . It has been used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . It was also used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Cellular Effects
It has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Molecular Mechanism
It is known to undergo acid hydrolysis to yield malondialdehyde , which is a reactive aldehyde and can interact with various biomolecules.
Temporal Effects in Laboratory Settings
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . The rate constant of hydrolysis was 2.78×10^-4 s^-1
Metabolic Pathways
It is known to undergo acid hydrolysis to yield malondialdehyde
准备方法
合成路线和反应条件: 美洛昔康钠的合成涉及美洛昔康与氢氧化钠的反应。该过程通常包括将美洛昔康溶解在合适的溶剂中,例如乙醇或水,然后加入氢氧化钠以形成钠盐。 反应在受控的温度和 pH 条件下进行,以确保完全转化 .
工业生产方法: 在工业环境中,美洛昔康钠的生产涉及使用类似反应条件进行大规模合成。该过程包括制备氢氧化钠溶液,与美洛昔康混合,并将反应保持在特定的温度和 pH 值下。 所得产物然后被纯化和干燥以获得最终化合物 .
化学反应分析
反应类型: 美洛昔康钠经历各种化学反应,包括:
氧化: 美洛昔康钠可以被氧化以形成不同的代谢物。
还原: 还原反应可以改变化合物中的官能团。
取代: 取代反应可以在噻唑环或其他官能团上发生.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用卤素或烷基化剂等试剂.
形成的主要产物: 这些反应形成的主要产物包括美洛昔康的各种代谢物和衍生物,它们可能具有不同的药理特性 .
相似化合物的比较
Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.
Naproxen: A non-selective NSAID with a higher risk of gastrointestinal side effects.
Ibuprofen: A widely used NSAID with non-selective COX inhibition
Comparison: Meloxicam Sodium is unique in its preferential inhibition of COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal side effects. This makes it a preferred choice for long-term management of chronic inflammatory conditions .
属性
IUPAC Name |
1,1,3,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYQFMRBQUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059255 | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-52-3 | |
| Record name | Tetramethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethoxypropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?
A1: The molecular formula of 1,1,3,3-tetramethoxypropane is C7H16O4, and its molecular weight is 164.20 g/mol.
Q2: Are there any characteristic spectroscopic data available for 1,1,3,3-tetramethoxypropane?
A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of 1,1,3,3-tetramethoxypropane and its derivatives. [, , , ]
Q3: What is the primary synthetic application of 1,1,3,3-tetramethoxypropane?
A3: 1,1,3,3-Tetramethoxypropane is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.
Q4: How is 1,1,3,3-tetramethoxypropane utilized in the synthesis of heterocyclic compounds?
A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []
Q5: Can you provide specific examples of heterocyclic compounds synthesized using 1,1,3,3-tetramethoxypropane?
A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using 1,1,3,3-tetramethoxypropane as a key starting material or intermediate. [, , , ]
Q6: What types of reactions are commonly employed with 1,1,3,3-tetramethoxypropane in organic synthesis?
A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]
Q7: Does 1,1,3,3-tetramethoxypropane participate in reactions other than cyclocondensations?
A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []
Q8: Beyond its role in organic synthesis, does 1,1,3,3-tetramethoxypropane have other applications?
A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]
Q9: Can you elaborate on the use of 1,1,3,3-tetramethoxypropane in studying lipid peroxidation?
A9: Researchers utilize 1,1,3,3-tetramethoxypropane to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]
Q10: Is there research on the potential environmental impact of 1,1,3,3-tetramethoxypropane?
A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including 1,1,3,3-tetramethoxypropane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



